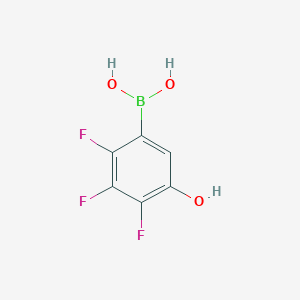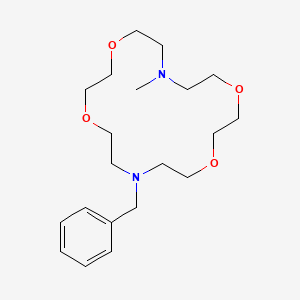
7-Benzyl-16-methyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Benzyl-16-methyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane is a macrocyclic compound that belongs to the family of crown ethers. Crown ethers are known for their ability to form stable complexes with metal ions, which makes them valuable in various chemical and industrial applications. This particular compound is characterized by its unique structure, which includes multiple oxygen and nitrogen atoms arranged in a cyclic fashion, allowing it to interact with a variety of metal ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-16-methyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with a suitable diol in the presence of a catalyst to form the macrocyclic structure. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
7-Benzyl-16-methyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may result in a more saturated compound.
Applications De Recherche Scientifique
7-Benzyl-16-methyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to encapsulate metal ions.
Medicine: Explored for its potential therapeutic applications, including as a chelating agent to remove toxic metals from the body.
Industry: Utilized in the development of sensors and catalysts due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 7-Benzyl-16-methyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane exerts its effects involves the formation of stable complexes with metal ions. The oxygen and nitrogen atoms in the macrocyclic structure interact with the metal ions, forming a stable complex that can be used in various applications. The molecular targets and pathways involved depend on the specific application, such as drug delivery or catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Another crown ether with similar complexation properties.
7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane: A related compound with benzyl groups that also forms stable complexes with metal ions.
Uniqueness
7-Benzyl-16-methyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane is unique due to its specific structure, which includes both benzyl and methyl groups. This unique arrangement allows it to form complexes with a different range of metal ions compared to other crown ethers, making it valuable in specialized applications.
Propriétés
Formule moléculaire |
C20H34N2O4 |
|---|---|
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
7-benzyl-16-methyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane |
InChI |
InChI=1S/C20H34N2O4/c1-21-7-11-23-15-17-25-13-9-22(19-20-5-3-2-4-6-20)10-14-26-18-16-24-12-8-21/h2-6H,7-19H2,1H3 |
Clé InChI |
ORJWVUHAKDKQLZ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCOCCOCCN(CCOCCOCC1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


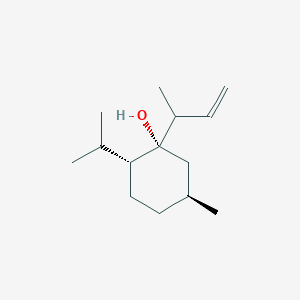


![4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylic Acid](/img/structure/B11717708.png)
![N-Methoxy-N-methyl-3-[(triethylsilyl)oxy]propanamide](/img/structure/B11717712.png)
![2-[3-oxo-3-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11717716.png)
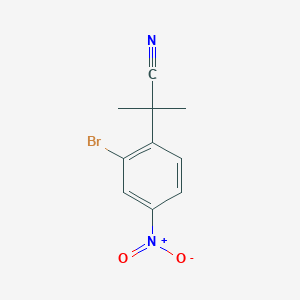
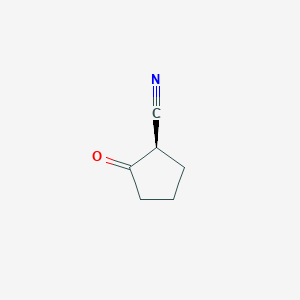
![(3aR,9bR)-6-methoxy-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole](/img/structure/B11717740.png)
![3'-Oxaspiro[azetidine-3,2'-bicyclo[3.1.0]hexane] hydrochloride](/img/structure/B11717750.png)

